molecular formula C7H6O4 B182604 Methyl 3-formyl-2-furoate CAS No. 28921-39-3

Methyl 3-formyl-2-furoate

Cat. No.: B182604
CAS No.: 28921-39-3
M. Wt: 154.12 g/mol
InChI Key: WMLYEFDVFZYMCB-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-furoate is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, a heterocyclic organic compound. This compound is characterized by the presence of a formyl group and a methoxycarbonyl group attached to the furan ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various furan derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-furoate can be synthesized through several methods. One common method involves the oxidation of methyl 3-hydroxy-2-furoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process .

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic oxidation of furfural. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is conducted under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-2-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-formyl-2-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-formyl-2-furoate is primarily based on its reactivity as an electrophile. The formyl group can undergo nucleophilic addition reactions, while the methoxycarbonyl group can participate in esterification and transesterification reactions. These reactions are facilitated by the electron-withdrawing nature of the formyl and methoxycarbonyl groups, which enhance the electrophilicity of the furan ring .

Comparison with Similar Compounds

Uniqueness: Methyl 3-formyl-2-furoate is unique due to the presence of both a formyl group and a methoxycarbonyl group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYEFDVFZYMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429429
Record name methyl 3-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-39-3
Record name methyl 3-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-formylfuran-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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